molecular formula C9H13ClFNO B3247495 3-(3-Fluorophenoxy)propan-1-amine hydrochloride CAS No. 1820740-04-2

3-(3-Fluorophenoxy)propan-1-amine hydrochloride

Cat. No.: B3247495
CAS No.: 1820740-04-2
M. Wt: 205.66 g/mol
InChI Key: BAGOAWBYCHVFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenoxy)propan-1-amine hydrochloride is a halogenated aromatic compound featuring a fluorophenoxy group attached to a propan-1-amine backbone. Its chemical structure includes a fluorine atom at the meta position of the phenoxy ring, which influences electronic and steric properties. This compound has been historically cataloged as a research chemical (Ref: 10-F672557) but is currently listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

3-(3-fluorophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7H,2,5-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGOAWBYCHVFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 3-fluorophenol with 3-chloropropan-1-amine under basic conditions to form the intermediate 3-(3-Fluorophenoxy)propan-1-amine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(3-Fluorophenoxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Detailed Research Findings

Physicochemical Properties

  • Molecular Weight Trends : Derivatives with trifluoromethyl groups (e.g., 264.09 g/mol for the 2-chlorophenyl-CF₃ compound ) exhibit higher molecular weights compared to simpler halogenated analogues.
  • Aqueous Solubility : The hydrochloride salt form improves solubility, facilitating in vitro testing for most analogues .

Biological Activity

3-(3-Fluorophenoxy)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorophenoxy group attached to a propan-1-amine backbone. The hydrochloride salt form enhances its solubility and stability, which is beneficial for biological assays.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiviral domains.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa11.29

These results suggest that the compound has significant potential as an antibacterial agent, particularly against resistant strains.

Antiviral Activity

Preliminary studies have also explored the antiviral properties of this compound. It has shown activity against certain viral pathogens, although specific data on its efficacy and mechanisms remain limited.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in microbial metabolism or viral replication. Its mechanism may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes necessary for bacterial growth or viral replication.
  • Receptor Modulation : By binding to specific receptors, it may alter cellular signaling pathways that are critical for pathogen survival.

Case Study 1: Antibacterial Efficacy

A study published in MDPI highlighted the compound's efficacy against various bacterial strains. The researchers conducted a series of tests using different concentrations of the compound and noted significant inhibition zones, indicating strong antibacterial effects (Table data referenced from ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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